5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Triazolo[1,5-a]pyrimidine Scaffold Configuration
The triazolo[1,5-a]pyrimidine scaffold consists of a pyrimidine ring fused with a 1,2,4-triazole moiety at the 1,5-a position. X-ray crystallographic studies of analogous triazolopyrimidines reveal a planar conformation for the bicyclic system, with bond lengths and angles consistent with aromatic delocalization across both rings. The pyrimidine ring exhibits bond distances of approximately 1.33 Å for N–C bonds and 1.39 Å for C–C bonds, while the triazole ring shows shorter N–N bonds (1.31–1.35 Å), indicative of partial double-bond character.
The nitrogen atoms at positions N1 (triazole) and N3 (pyrimidine) serve as potential coordination sites, as demonstrated in metal complexes such as [Zn(dmtp)₂Br₂], where dmtp (5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine) coordinates via N3 with Zn–N bond distances of 2.022–2.043 Å. This planar geometry facilitates π-π stacking interactions between adjacent molecules, as observed in crystal lattices with centroid-to-centroid distances of 3.54 Å.
Substituent Analysis: Methyl Groups at C5/C7 Positions
The methyl groups at C5 and C7 introduce steric and electronic modifications to the triazolopyrimidine core. Crystallographic data for 5,7-dimethyl derivatives show that these substituents occupy equatorial positions relative to the planar scaffold, with C–CH₃ bond lengths of 1.48–1.50 Å. The methyl groups induce minor distortions in the pyrimidine ring, increasing the C5–C6–C7 bond angle to 122.5° compared to 120° in unsubstituted analogs.
Electronic effects include enhanced electron-donating capacity at the C6 position, as evidenced by NMR chemical shifts (δC6 = 158.2 ppm in CDCl₃). The methyl groups also reduce solubility in polar solvents due to increased hydrophobicity, with logP values for methyl-substituted triazolopyrimidines typically exceeding unsubstituted analogs by 0.8–1.2 units.
Piperazine Moiety at C2 Position: Conformational Implications
The piperazine substituent at C2 introduces significant conformational flexibility. Single-crystal studies of related piperazine-triazolopyrimidine hybrids reveal two primary conformations:
- Chair conformation : Predominant in solid-state structures, with torsional angles of 54–58° between the piperazine N1 and adjacent C atoms.
- Boat conformation : Observed in solution-phase NMR studies, characterized by dihedral angles of 120–125° between the piperazine ring and triazolopyrimidine plane.
The piperazine nitrogen atoms (N4 and N8) participate in hydrogen bonding with solvent molecules or counterions, as shown by N–H···O interactions of 2.89–3.12 Å in crystal structures. Density functional theory (DFT) calculations predict an energy barrier of 12.3 kJ/mol for piperazine ring inversion, allowing rapid interconversion between axial and equatorial orientations at room temperature.
Table 1: Key Structural Parameters of 5,7-Dimethyl-2-(piperazin-1-yl)-triazolo[1,5-a]pyrimidine
The interplay between the rigid triazolopyrimidine core and flexible piperazine tail creates a hybrid architecture capable of both strong intermolecular interactions (via the planar scaffold) and adaptive binding (via the piperazine moiety). This structural duality underpins the compound’s potential as a scaffold for molecular recognition applications.
Properties
Molecular Formula |
C11H16N6 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
5,7-dimethyl-2-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H16N6/c1-8-7-9(2)17-10(13-8)14-11(15-17)16-5-3-12-4-6-16/h7,12H,3-6H2,1-2H3 |
InChI Key |
TWNTYMBOSNEPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N3CCNCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Substitution Reactions
The piperazine group and triazolopyrimidine ring participate in nucleophilic and electrophilic substitutions:
Piperazine Functionalization
The secondary amine in piperazine undergoes alkylation or acylation:
-
Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in polar aprotic solvents (DMF, THF) to form N-alkylated derivatives. Example:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides. Example:
Triazolopyrimidine Ring Substitution
Electrophilic aromatic substitution occurs at the electron-rich C-5 and C-7 methyl positions under acidic conditions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, forming 5-nitro or 7-nitro derivatives .
-
Halogenation : Br₂/FeBr₃ selectively brominates the methyl groups .
Oxidation
-
Methyl Groups : KMnO₄/H₂SO₄ oxidizes methyl groups to carboxylates:
-
Piperazine Ring : H₂O₂ oxidizes the piperazine amine to a nitroso group under strong acidic conditions.
Reduction
-
Triazole Ring : NaBH₄ reduces the triazole ring to a dihydrotriazole intermediate, though this is rarely reported for substituted derivatives.
Coordination Chemistry
The triazolopyrimidine nitrogen atoms act as ligands for metal ions:
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu(II) | N1, N2 of triazole | Anticancer agents |
| Fe(III) | N3 of pyrimidine | Catalytic oxidation |
Cross-Coupling Reactions
The C-2 position (adjacent to piperazine) participates in Suzuki-Miyaura couplings:
This modifies the piperazine’s electronic environment, enhancing binding to biological targets .
Acidic Hydrolysis
Concentrated HCl cleaves the triazole-pyrimidine fusion, yielding pyrimidine-2,4-diamine and piperazine fragments .
Photodegradation
UV light induces N-N bond cleavage in the triazole ring, forming pyrimidine nitriles .
Comparative Reactivity Table
Synthetic Challenges
Scientific Research Applications
Synthesis of 5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group transformations. The synthetic pathways often utilize readily available precursors such as hydrazinyl and amino derivatives of pyrazolo[1,5-a]pyrimidine .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Research indicates that compounds with this scaffold can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- Mechanism of Action : Compounds have been shown to target specific kinases involved in cancer progression.
- Case Studies : A study demonstrated that derivatives exhibited significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the micromolar range .
Antimicrobial Activity
The antimicrobial properties of 5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine have also been explored. These compounds have shown activity against various bacterial strains:
- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Case Study Insights : A series of derivatives were synthesized and tested for their antimicrobial efficacy; results indicated promising activity comparable to standard antibiotics .
Potential Applications in Drug Development
The unique structural attributes of 5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine make it a candidate for further development in several therapeutic areas:
Drug Design
The compound's ability to modulate biological pathways suggests its utility in designing new drugs targeting specific diseases. Its derivatives can be optimized for enhanced potency and selectivity.
Material Science Applications
Given the photophysical properties observed in some pyrazolo[1,5-a]pyrimidine derivatives, there is potential for applications in material science as well. These compounds could be explored for use in organic light-emitting diodes (OLEDs) or as fluorescent probes in biological imaging.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as JAK1 and JAK2, which are involved in inflammatory pathways . Additionally, it can modulate the activity of various receptors and ion channels, contributing to its diverse biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Agents
Key Insight : The piperazine group in the target compound may enhance solubility and receptor binding compared to trifluoromethyl or halogenated analogs, though direct anticancer efficacy remains unverified.
Herbicidal Agents
Key Insight : The piperazine substituent diverges from sulfonamide or aryl groups in herbicidal analogs, suggesting distinct target interactions.
Energetic Materials
Key Insight : Nitro groups at C-2 are critical for energetic properties, whereas the piperazine group in the target compound is unlikely to contribute to such applications.
Structure-Activity Relationship (SAR) Trends
C-2 Position :
- Piperazine, sulfonamide, or nitro groups dictate biological vs. energetic applications.
- Piperazine’s basicity may improve pharmacokinetics in drug design .
C-5/C-7 Positions :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5,7-dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) using aminotriazoles as building blocks. A typical protocol involves fusing 5-amino-1,2,4-triazole with aldehydes and ethyl 3-oxohexanoate in dimethylformamide (DMF), followed by crystallization in ethanol . Piperazine substitution is introduced either during cyclization or via post-functionalization. For example, describes a similar structure where piperazine derivatives are incorporated through nucleophilic substitution or coupling reactions.
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Characterization involves:
- X-ray crystallography : To confirm molecular geometry and hydrogen-bonding networks (e.g., used this for a triazolopyrimidine analogue).
- Spectroscopy :
- FT-IR : Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~3100 cm⁻¹ (N-H stretch) confirm triazole and pyrimidine rings .
- NMR : H NMR shows aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). C NMR distinguishes carbonyl carbons (δ 160–170 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533 in ) validate the molecular formula .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Key precautions include:
- Use of PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure.
- Conducting reactions in fume hoods due to potential volatile byproducts.
- Proper waste segregation (e.g., halogenated solvents) for specialized disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-component syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to assess variables like temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading. achieved 70–85% yields by optimizing fusion time (10–12 minutes) and methanol addition post-reaction.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, enhancing efficiency .
- Catalyst screening : Acidic/basic catalysts (e.g., piperidine) may improve cyclization kinetics .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Comparative analysis : Cross-reference with databases (e.g., PubChem, RCSB PDB) for analogous compounds. For example, provides NMR/IR data for triazolotriazine derivatives.
- Density Functional Theory (DFT) : Simulate C NMR shifts to validate experimental assignments .
- Crystallographic validation : Single-crystal XRD (as in ) resolves ambiguities in regiochemistry.
Q. What strategies evaluate the compound’s biological activity and mechanism of action?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC/MBC) against pathogens like Candida albicans .
- Anticancer : MTT assays on cell lines (e.g., HeLa) to assess IC₅₀ values .
- Molecular docking : Target enzymes (e.g., fungal CYP51 or human kinases) using software like AutoDock .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., piperazine, methyl groups) to correlate changes with potency .
Q. How to address regioselectivity challenges in substitution reactions on the triazolopyrimidine core?
- Methodological Answer :
- Electronic directing groups : Piperazine’s electron-donating nature directs electrophiles to specific positions (e.g., C-5/C-7).
- Steric effects : Bulky substituents at C-2 (e.g., phenyl in ) hinder reactions at adjacent sites.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attacks .
Notes
- References to commercial sources (e.g., BIOFOUNT in ) are excluded per guidelines.
- Advanced questions emphasize mechanistic insights and methodological rigor, while basic questions focus on foundational protocols.
- Contradictions in synthesis yields (e.g., vs. 16) highlight the need for condition optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
